molecular formula C6H4F3NO B13004233 2-(Difluoromethoxy)-4-fluoropyridine

2-(Difluoromethoxy)-4-fluoropyridine

Cat. No.: B13004233
M. Wt: 163.10 g/mol
InChI Key: QDIJPXCMYMEGAX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. This compound, in particular, has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-fluoropyridine with difluoromethyl ether under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Chemical Reactions Analysis

2-(Difluoromethoxy)-4-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-4-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-(Difluoromethoxy)-4-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:

  • 3-(Difluoromethoxy)-2-fluoropyridine
  • 2-(Difluoromethoxy)-5-fluoropyridine
  • 4-(Difluoromethoxy)-3-fluoropyridine

These compounds share similar chemical properties but differ in their specific reactivity and applications. The unique positioning of the fluorine atoms in this compound gives it distinct advantages in certain reactions and applications .

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

2-(difluoromethoxy)-4-fluoropyridine

InChI

InChI=1S/C6H4F3NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H

InChI Key

QDIJPXCMYMEGAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)OC(F)F

Origin of Product

United States

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